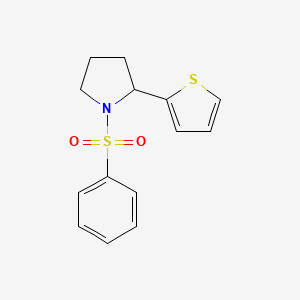

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine, commonly known as PTY, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives that possess a wide range of biological activities. PTY has been studied for its effects on the central nervous system, and its potential use as an analgesic and anti-inflammatory agent.

Aplicaciones Científicas De Investigación

L-Type Calcium Channel Blocker Research

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine has been explored in cardiovascular research, particularly as a blocker of L-type calcium channels. This compound, in its various forms, demonstrates significant differences in enantiomers regarding cardiac stereoselectivity and vascular stereospecificity, based on studies involving stereoselective behavior and molecular modeling (Carosati et al., 2009).

HIV-1 Replication Inhibitors

A class of compounds including 1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine has been identified as potent inhibitors of HIV-1 replication. These compounds emerged as viable lead compounds in the pursuit of new treatments for HIV (Junwon Kim et al., 2014).

Asymmetric Michael Addition Catalyst

This compound, particularly in its (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine form, has been used as an organocatalyst for asymmetric Michael addition, achieving high yields and excellent stereoselectivity (K. Singh et al., 2013).

Antimicrobial Activity

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine derivatives have shown promising antimicrobial activity. Novel cyclization processes have been explored to create these derivatives, which demonstrate a range of effectiveness against various microbes (M. Zareef et al., 2008).

Synthesis and Structural Analysis

The compound's synthesis, structural analysis, and chemical properties have been studied extensively. For instance, studies on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds, and the analysis of the molecular structure of related compounds, add to the understanding of its chemical characteristics (A. Smolobochkin et al., 2017).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-19(17,12-6-2-1-3-7-12)15-10-4-8-13(15)14-9-5-11-18-14/h1-3,5-7,9,11,13H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOXKOYGJCNBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)